molecular formula C6H14N2 B13511233 1-Cyclopropyl-n1-methylethane-1,2-diamine

1-Cyclopropyl-n1-methylethane-1,2-diamine

Cat. No.: B13511233
M. Wt: 114.19 g/mol
InChI Key: KBFFLFNTBFWDJQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-n1-methylethane-1,2-diamine is an organic compound with the molecular formula C6H14N2 It is a diamine, meaning it contains two amine groups (-NH2), and features a cyclopropyl group attached to the ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-n1-methylethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with formaldehyde and hydrogen cyanide, followed by reduction with hydrogen in the presence of a catalyst. The reaction conditions typically include:

    Temperature: 50-100°C

    Pressure: 1-5 atm

    Catalyst: Palladium on carbon (Pd/C)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-n1-methylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted diamines.

Scientific Research Applications

1-Cyclopropyl-n1-methylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-n1-methylethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyclopropyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog with a single amine group.

    N-Methylcyclopropylamine: Contains a methyl group attached to the nitrogen atom.

    1,2-Diaminocyclopropane: Features two amine groups attached to a cyclopropane ring.

Uniqueness

1-Cyclopropyl-n1-methylethane-1,2-diamine is unique due to its combination of a cyclopropyl group and two amine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

1-cyclopropyl-N-methylethane-1,2-diamine

InChI

InChI=1S/C6H14N2/c1-8-6(4-7)5-2-3-5/h5-6,8H,2-4,7H2,1H3

InChI Key

KBFFLFNTBFWDJQ-UHFFFAOYSA-N

Canonical SMILES

CNC(CN)C1CC1

Origin of Product

United States

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